molecular formula C13H19NO2 B1388061 Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine CAS No. 1095047-84-9

Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine

Cat. No.: B1388061
CAS No.: 1095047-84-9
M. Wt: 221.29 g/mol
InChI Key: ZLCDXIOXVJNIRY-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reaction Mechanisms and Stereoselectivity

Yali Chen et al. (2010) explored the reaction of electron-deficient cyclopropane derivatives with amines, demonstrating high yields and stereoselectivity in producing N-aryl-trans, trans-α-carboxyl-β-methoxycarbonyl-γ-aryl-γ-butyrolactams. Their work proposes reaction mechanisms for these transformations, providing valuable insights into cyclopropane chemistry (Chen et al., 2010).

Synthesis of Cyclopropanated Pyranosides

A. Fatima et al. (1990) reported on the synthesis of cyclopropanated pyranosides, which are crucial for creating biologically significant sugars. This research underscores the importance of cyclopropylamine derivatives in synthesizing complex sugar structures with potential pharmaceutical applications (Fatima et al., 1990).

Chemoenzymatic Synthesis Routes

W. Parker et al. (2012) discussed the chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. Their approach leverages the specificity of enzymatic reactions, illustrating the compound's role in developing targeted therapies (Parker et al., 2012).

Electrophilic Amination and β-Aminoketone Synthesis

Zhishi Ye et al. (2015) described a copper-catalyzed electrophilic amination of cyclopropanols to synthesize various β-aminoketones, highlighting the functional group tolerance and mild reaction conditions of this process. This study showcases the potential of cyclopropylamine derivatives in creating complex organic molecules with diverse functional groups (Ye et al., 2015).

Photoredox-catalyzed Oxo-amination

Liang Ge et al. (2019) explored photoredox-catalyzed oxo-amination of aryl cyclopropanes, enabling the construction of β-amino ketone derivatives. Their work demonstrates the versatility of cyclopropylamine derivatives in photoredox chemistry and their potential in synthesizing structurally diverse molecules (Ge et al., 2019).

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-8-9-16-13-6-2-11(3-7-13)10-14-12-4-5-12/h2-3,6-7,12,14H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCDXIOXVJNIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.